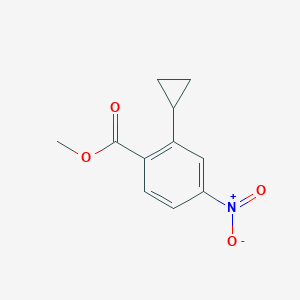

Methyl 2-cyclopropyl-4-nitrobenzoate

Description

Methyl 2-cyclopropyl-4-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position. The methyl ester functional group at the carboxylate position enhances its stability and modulates solubility in organic solvents. This compound is structurally analogous to other nitrobenzoate esters, such as tert-butyl 2-cyclopropyl-4-nitrobenzoate (CAS 1462289-69-5), which shares the same aromatic substitution pattern but differs in the ester substituent . The cyclopropyl moiety introduces steric and electronic effects that influence reactivity, while the nitro group contributes to electron-withdrawing properties, affecting intermolecular interactions and crystal packing .

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 2-cyclopropyl-4-nitrobenzoate |

InChI |

InChI=1S/C11H11NO4/c1-16-11(13)9-5-4-8(12(14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

PQAXRSSAMDBUKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2CC2 |

Origin of Product |

United States |

Preparation Methods

Method A: Acid-Catalyzed Esterification

Reagents :

- 2-Cyclopropyl-4-nitrobenzoic acid

- Methanol (excess)

- Polyfluoroalkanesulfonic acid catalyst (e.g., hexafluoropropanesulfonic acid hydrate)

- Dissolve 2-cyclopropyl-4-nitrobenzoic acid in toluene.

- Add methanol (400–500 mol%) and catalyst.

- Reflux for 4–6 hours under inert atmosphere.

- Isolate via aqueous workup and column chromatography.

Method B: Base-Mediated Alkylation

Reagents :

- 2-Cyclopropyl-4-nitrobenzoic acid

- Methyl iodide

- Potassium carbonate or cesium carbonate

- Suspend acid and base in DMF.

- Add methyl iodide dropwise.

- Stir at 80°C for 3 hours.

- Extract with ethyl acetate and purify via silica gel chromatography.

Nitration of Methyl 2-Cyclopropylbenzoate

Method D: Directed Nitration

Reagents :

- Methyl 2-cyclopropylbenzoate

- Nitrating mixture (HNO₃/H₂SO₄)

- Add nitrating mixture dropwise to methyl 2-cyclopropylbenzoate in H₂SO₄.

- Quench with ice and neutralize with NaHCO₃.

- Extract with dichloromethane and concentrate.

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| A | Esterification | 90–94% | High purity, scalable | Requires pre-synthesized acid |

| C | Cyclopropanation | 70–85% | Modular bromine substitution | Multi-step, air-sensitive reagents |

| D | Nitration | 60–75% | Direct functionalization | Regioselectivity challenges |

Optimization Insights

- Catalyst Choice : Polyfluoroalkanesulfonic acids outperform H₂SO₄ in esterification, minimizing sulfonation side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency in base-mediated methods.

- Temperature Control : Nitration below 5°C prevents over-nitration and decomposition.

Critical Data Tables

Table 1: Bromination Conditions for Methyl 2-Methyl-4-nitrobenzoate

| NBS (eq) | BPO (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | 5 | 85 | 15 | 85 |

| 1.5 | 10 | 70 | 22 | 78 |

| 1.0 | 2 | 60 | 4 | 95 |

Table 2: Esterification Yields with Different Catalysts

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| H₂SO₄ | Ethanol | 65 |

| Hexafluoropropanesulfonic acid | Toluene | 94 |

| p-Toluenesulfonic acid | Chloroform | 72 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Oxidation: 2-cyclopropyl-4-aminobenzoate.

Reduction: 2-cyclopropyl-4-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Tert-Butyl Esters

A key structural analog is tert-butyl 2-cyclopropyl-4-nitrobenzoate (CAS 1462289-69-5). The tert-butyl group, being bulkier than the methyl group, significantly alters physicochemical properties:

- Solubility : Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to tert-butyl esters due to reduced steric hindrance .

- Thermal Stability : Tert-butyl esters are more thermally stable due to increased steric protection of the ester carbonyl, whereas methyl esters may undergo hydrolysis or ester exchange reactions under milder conditions .

Table 1: Comparison of Methyl and Tert-Butyl Esters

| Property | Methyl 2-cyclopropyl-4-nitrobenzoate | Tert-butyl 2-cyclopropyl-4-nitrobenzoate |

|---|---|---|

| Molecular Weight (g/mol) | ~235 | ~277 |

| Solubility (Polar Solvents) | Moderate-High | Low-Moderate |

| Thermal Stability | Moderate | High |

| Crystallinity | Likely lower (smaller substituent) | Higher (bulkier substituent) |

Nitrobenzoate Derivatives with Alternative Substituents

Other nitrobenzoate esters, such as methyl 4-nitrobenzoate (without the cyclopropyl group), demonstrate distinct reactivity and applications:

- Hydrogen Bonding : The absence of the cyclopropyl group in methyl 4-nitrobenzoate allows for stronger hydrogen-bonding networks between nitro and ester groups, enhancing crystal lattice stability .

- Electrophilic Reactivity : The cyclopropyl group in this compound may stabilize transition states in cycloaddition reactions, a feature absent in simpler nitrobenzoates .

Functionalized Methyl Esters in Natural Products

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) share ester functionality but differ in backbone complexity and biological activity.

Table 2: Comparison with Natural Methyl Esters

| Compound | Backbone Structure | Key Functional Groups | Bioactivity |

|---|---|---|---|

| This compound | Aromatic, nitro-substituted | Cyclopropyl, nitro, methyl ester | Synthetic applications |

| Sandaracopimaric acid methyl ester | Diterpenoid resin acid | Bicyclic, carboxylic ester | Antimicrobial |

| Z-Communic acid methyl ester | Labdane diterpenoid | Conjugated diene, ester | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.